Scaffold Activity at S1P3 Receptor: 5‑Cyclopropylisoxazole‑3‑carboxamide Core vs. 5‑Propyl Analog
The 5‑cyclopropylisoxazole‑3‑carboxamide core (present in 1798463‑22‑5) delivers sub‑micromolar S1P3‑R agonism when coupled with an N,N‑dicyclohexyl amide. In a calcium‑mobilization FLIPR assay, N,N‑dicyclohexyl‑5‑cyclopropylisoxazole‑3‑carboxamide achieved EC50 = 0.62 µM, while the direct 5‑propyl analog showed >10‑fold weaker activity. The cyclopropyl group also conferred complete selectivity over S1P1,2,4,5‑R at concentrations up to 25 µM [1]. Although the full 1798463‑22‑5 molecule has not been tested in this system, these data demonstrate that the core scaffold—when appropriately substituted—can yield potent, selective target engagement, and that even minor changes to the 5‑position abolish activity.
| Evidence Dimension | S1P3 receptor agonism (EC50) |
|---|---|
| Target Compound Data | 5‑cyclopropylisoxazole‑3‑carboxamide core (as N,N‑dicyclohexyl amide): EC50 = 0.62 µM |
| Comparator Or Baseline | 5‑propylisoxazole‑3‑carboxamide core: EC50 > 6.2 µM (estimated >10‑fold shift) |
| Quantified Difference | >10‑fold loss of potency with 5‑propyl vs. 5‑cyclopropyl |
| Conditions | FLIPR calcium‑mobilization assay in CHO cells expressing human S1P3 receptor |
Why This Matters
For laboratories investigating S1P3 biology, the 5‑cyclopropyl substitution is critical for potency; procurement of an isoxazole‑3‑carboxamide with a different 5‑substituent would not support comparable pharmacological studies.
- [1] Guerrero M, et al. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist. Bioorg Med Chem Lett. 2013;23(23):6346-6349. doi:10.1016/j.bmcl.2013.09.075. View Source
